5-Octyl D-Glutamate

Descripción

Structure

3D Structure

Propiedades

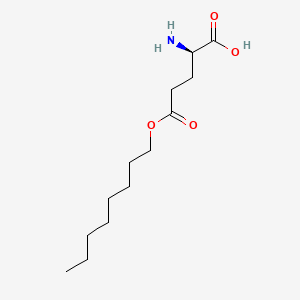

IUPAC Name |

(2R)-2-amino-5-octoxy-5-oxopentanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H25NO4/c1-2-3-4-5-6-7-10-18-12(15)9-8-11(14)13(16)17/h11H,2-10,14H2,1H3,(H,16,17)/t11-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCDDOKSXLQWTOD-LLVKDONJSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCOC(=O)CCC(C(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCOC(=O)CC[C@H](C(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H25NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.34 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to 5-Octyl D-Glutamate: A Tool for Intracellular D-Glutamate Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Octyl D-Glutamate is a synthetic, cell-permeable ester derivative of the D-isomeric form of the amino acid glutamate. Its primary and most critical function in a research context is to serve as a pro-drug, efficiently delivering D-glutamate across the cell membrane. Once inside the cell, it is hydrolyzed by ubiquitous intracellular esterases, releasing free D-glutamate and thereby elevating its intracellular concentration.[1] This unique property makes this compound an invaluable tool for investigating the diverse and often subtle roles of intracellular D-glutamate in cellular physiology and pathophysiology, particularly within the central nervous system. This technical guide provides a comprehensive overview of this compound, its mechanism of action, experimental considerations, and its role in elucidating D-glutamate signaling.

Introduction to this compound

This compound is a stable, crystalline solid at room temperature.[1] The addition of the octyl ester group to the 5-carboxyl position of D-glutamic acid significantly increases its lipophilicity, facilitating its passive diffusion across the lipid bilayer of cell membranes—a feat not readily achieved by the polar D-glutamate molecule itself.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1.

| Property | Value | Reference |

| Chemical Name | This compound | |

| Synonyms | D-Glutamic acid, 5-octyl ester; 5-Octyl ester D-glutamic acid | [1] |

| CAS Number | 149332-65-0 | [1] |

| Molecular Formula | C₁₃H₂₅NO₄ | [1] |

| Molecular Weight | 259.4 g/mol | |

| Appearance | Crystalline solid | |

| Purity | ≥98% (commercially available) | |

| Solubility | Methanol (1 mg/ml, heated) | |

| SMILES | CCCCCCCCOC(CC--INVALID-LINK--C(O)=O)=O | |

| InChI Key | UCDDOKSXLQWTOD-UHFFFAOYSA-N |

Primary Function and Mechanism of Action

The principal function of this compound is to act as a delivery vehicle for D-glutamate into the intracellular space. The mechanism is a two-step process:

-

Cellular Uptake: Due to its esterified form, this compound can passively diffuse across the cell membrane.

-

Intracellular Hydrolysis: Once inside the cytoplasm, the ester bond is cleaved by non-specific intracellular esterases. This enzymatic action releases free D-glutamate and octanol.

This process allows for a controlled and sustained increase in the intracellular concentration of D-glutamate, enabling researchers to study its downstream effects in a time-dependent manner.

The Role of Intracellular D-Glutamate

While L-glutamate is the primary excitatory neurotransmitter in the mammalian central nervous system, the roles of D-amino acids, including D-glutamate, are an expanding area of research. D-glutamate is known to be a component of the bacterial cell wall and is present in certain foods. In mammals, the metabolic pathways of D-glutamate are not fully elucidated, and it is not a substrate for D-amino acid oxidase (DAAO), the primary enzyme for D-amino acid degradation.

The experimental elevation of intracellular D-glutamate using this compound can help to investigate several potential roles:

-

Neuromodulation: Once liberated intracellularly, D-glutamate could potentially be transported out of the cell and act as a neuromodulator on synaptic receptors, such as the NMDA receptor. The NMDA receptor requires a co-agonist, such as D-serine or glycine, to be activated by L-glutamate. While D-serine is considered the primary endogenous co-agonist at many synapses, the role of D-glutamate in this context is an area of active investigation.

-

Intracellular Signaling: D-glutamate may have direct intracellular targets that are distinct from its extracellular receptor-mediated effects. These could include enzymes or other proteins involved in cellular metabolism and signaling.

-

Metabolic Precursor: Intracellular D-glutamate could potentially be converted into other molecules with biological activity.

Experimental Protocols and Considerations

While specific experimental protocols will vary depending on the cell type and research question, the following provides a general framework for the use of this compound.

Preparation of Stock Solutions

Due to its limited aqueous solubility, a stock solution of this compound should be prepared in an organic solvent such as methanol or DMSO. Gentle heating may be required for complete dissolution. It is crucial to determine the tolerance of the specific cell line or preparation to the chosen solvent and to include a vehicle control in all experiments.

Determining Optimal Concentration

The optimal concentration of this compound must be determined empirically for each experimental system. A dose-response study is recommended to identify a concentration that elicits the desired biological effect without causing significant toxicity. Based on studies with similar glutamate derivatives and general cell culture practices, a starting concentration range of 1-100 µM is often used.

Table 2: Example Dose-Response Data for Glutamate-Induced Effects

| Glutamate Concentration (µM) | Neuronal Cell Death (%) | Intracellular Ca²⁺ Increase (nM) | Reference |

| 5 | - | 25.6 ± 8.1 | |

| 10 | - | 49.9 ± 8.7 | |

| 20 | 58 ± 5.98 | - | |

| 30 | - | - | |

| 40 | 72 ± 6.45 | - | |

| 60 | - | - | |

| 80 | 71 ± 6.64 | - | |

| 100 | 83.9 ± 6.4 | - |

Note: This table presents example data for L-glutamate to illustrate typical concentration ranges for eliciting biological responses. Similar dose-response experiments should be conducted for this compound.

Measurement of Intracellular D-Glutamate

To confirm the efficacy of this compound treatment, it is essential to measure the resulting increase in intracellular D-glutamate concentrations. This can be achieved through various analytical techniques, with High-Performance Liquid Chromatography (HPLC) being a common method.

General Protocol for HPLC Analysis of Intracellular D-Glutamate:

-

Cell Lysis: After treatment with this compound, cells are washed with ice-cold phosphate-buffered saline (PBS) and then lysed using an appropriate buffer.

-

Deproteinization: Proteins in the cell lysate are precipitated, typically with an acid such as trichloroacetic acid, and removed by centrifugation.

-

Derivatization: As amino acids themselves are not easily detectable by standard HPLC detectors, the supernatant containing the free amino acids is derivatized with a fluorescent or UV-absorbing tag. Chiral derivatizing agents are necessary to distinguish between D- and L-glutamate.

-

Chromatographic Separation: The derivatized amino acids are separated on an HPLC column.

-

Detection and Quantification: The concentration of the derivatized D-glutamate is determined by comparing its peak area to that of a standard curve.

Potential Signaling Pathways of D-Glutamate

The signaling pathways influenced by an increase in intracellular D-glutamate are a key area of investigation. The following diagram illustrates a hypothetical workflow for studying these pathways.

Synthesis of this compound

For research groups with synthetic chemistry capabilities, this compound can be prepared from D-glutamic acid. A general approach involves the esterification of the γ-carboxyl group of D-glutamic acid with octanol.

General Synthetic Protocol:

-

Protection of the α-amino and α-carboxyl groups: To ensure regioselective esterification of the γ-carboxyl group, the α-amino and α-carboxyl groups of D-glutamic acid are typically protected.

-

Esterification: The protected D-glutamic acid is then reacted with octanol in the presence of a coupling agent or under acidic conditions to form the octyl ester at the γ-position.

-

Deprotection: The protecting groups on the α-amino and α-carboxyl groups are removed to yield the final product, this compound.

Note: Specific reaction conditions, including solvents, temperatures, and purification methods, would need to be optimized.

Conclusion

This compound is a powerful and specific tool for the experimental manipulation of intracellular D-glutamate levels. Its use allows for the detailed investigation of the roles of this D-amino acid in a variety of biological processes, from neuromodulation to intracellular signaling. Careful experimental design, including appropriate controls and analytical validation, is crucial for obtaining robust and interpretable results. As our understanding of the "D-amino acid world" continues to expand, compounds like this compound will be at the forefront of new discoveries in cellular and molecular neuroscience.

References

5-Octyl D-Glutamate chemical structure and properties

An In-depth Technical Guide to 5-Octyl D-Glutamate

This guide provides a comprehensive overview of the chemical structure, properties, and biological significance of this compound, tailored for researchers, scientists, and drug development professionals. The information is compiled from chemical supplier data, foundational literature on glutamate signaling, and established chemical synthesis methodologies.

Chemical Structure and Properties

This compound is the D-enantiomer of glutamic acid esterified at the C5 (gamma) carboxyl group with an octyl chain. This modification increases the molecule's lipophilicity, rendering it cell-permeable.

Chemical Identifiers

-

IUPAC Name: (2R)-2-amino-5-octoxy-5-oxopentanoic acid

-

Synonyms: D-glutamic acid 5-octyl ester, 5-Octyl ester D-glutamic acid[1]

-

CAS Number: 149332-65-0[1]

-

SMILES: CCCCCCCCOC(=O)CC--INVALID-LINK--C(=O)O[1]

-

InChI Key: UCDDOKSXLQWTOD-UHFFFAOYSA-N[1]

Physicochemical Data

Quantitative data for this compound is limited in published literature. The following table summarizes available data for the compound and its shorter-chain analogs for comparison.

| Property | This compound | γ-Ethyl L-Glutamate[2] | γ-n-Butyl L-Glutamate |

| Molecular Formula | C₁₃H₂₅NO₄ | C₇H₁₃NO₄ | C₉H₁₇NO₄ |

| Molecular Weight | 259.34 g/mol | 175.18 g/mol | 203.24 g/mol |

| Physical Form | Crystalline Solid | Crystalline Solid | Crystalline Solid |

| Melting Point (°C) | Data not available | 179.9 - 180.3 | 176.8 - 177.3 |

| Solubility | Soluble in heated methanol (~1 mg/mL) | Data not available | Data not available |

| Storage Temperature | -20°C | Ambient | Ambient |

| Purity (Typical) | ≥98% | N/A | N/A |

Synthesis and Formulation

Experimental Protocol: Synthesis

This protocol is adapted from the methodology described for lower alkyl esters of glutamic acid.

Materials:

-

D-Glutamic Acid

-

1-Octanol (Anhydrous)

-

Sulfuric Acid (H₂SO₄), ~100%

-

Diethylamine

-

Ethanol (Anhydrous) for washing

-

Reaction vessel with stirring and temperature control

Procedure:

-

Reaction Setup: In a suitable reaction vessel, prepare a solution of 100% sulfuric acid in anhydrous 1-octanol.

-

Esterification: Add D-glutamic acid to the acidic alcohol solution. The typical molar ratio would be approximately 1 mole of glutamic acid to 0.8 moles of sulfuric acid in a sufficient volume of 1-octanol.

-

Reaction Conditions: Stir the mixture at a controlled temperature, for example, 45°C, for approximately 4 to 6 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Precipitation: Upon completion, prepare a solution of diethylamine in anhydrous ethanol. Add this basic solution to the reaction mixture until it tests faintly alkaline. This neutralizes the acid catalyst and causes the product to precipitate.

-

Isolation and Purification: Cool the mixture to approximately 20-30°C and filter the precipitate. Wash the collected solid with hot ethanol to remove any unreacted starting materials and salts.

-

Drying: Dry the final product, this compound, under vacuum.

Protocol: Preparation of Stock Solutions

For biological experiments, proper preparation of stock solutions is critical.

-

Solvent Selection: As per supplier data, this compound is soluble in heated methanol at approximately 1 mg/mL. For cell culture applications, DMSO is also a common solvent for lipophilic compounds, though its suitability should be empirically determined.

-

Preparation:

-

Weigh the desired amount of this compound in a sterile container.

-

Add the appropriate volume of solvent (e.g., methanol). Gently warm the solution if necessary to fully dissolve the compound.

-

Purge the solution with an inert gas like nitrogen or argon to prevent oxidation, especially for long-term storage.

-

Filter-sterilize the stock solution through a 0.22 µm syringe filter into a sterile, light-protected container.

-

-

Storage: Store the stock solution at -20°C. Supplier data suggests stability for at least 4 years under these conditions.

Biological Activity and Mechanism of Action

The primary biological function of this compound is to serve as a pro-drug, delivering D-glutamate across the cell membrane. The octyl ester group enhances lipid solubility, facilitating passive diffusion into the cytoplasm.

Intracellular Hydrolysis and D-Glutamate Release

Once inside the cell, ubiquitous intracellular esterase enzymes cleave the ester bond, releasing free D-glutamate and 1-octanol. This mechanism effectively bypasses the cell membrane's general impermeability to charged amino acids, allowing for a targeted increase in the intracellular concentration of D-glutamate.

References

The Hypothetical Mechanism of Action of 5-Octyl D-Glutamate in Neuronal Cells: A Technical Guide for Researchers

Disclaimer: As of November 2025, there is a notable absence of published scientific literature detailing the direct mechanism of action, quantitative pharmacological data, or specific experimental applications of 5-Octyl D-Glutamate in neuronal cells. This technical guide, therefore, presents a hypothetical mechanism of action based on the known properties of its constituent molecule, D-glutamate, and the principles of neuropharmacology. The experimental protocols provided are established methods that would be necessary to validate the proposed mechanism.

Introduction

This compound is a cell-permeable derivative of D-glutamic acid. Its structure suggests a primary function as a pro-drug, designed to deliver D-glutamate into the intracellular environment of neuronal cells. The core of its proposed mechanism of action lies in the enzymatic cleavage of the octyl ester bond by intracellular esterases, leading to an increase in the cytoplasmic concentration of D-glutamate. This guide will explore the putative downstream effects of elevated intracellular D-glutamate on neuronal signaling, with a focus on its potential interaction with the N-methyl-D-aspartate (NMDA) receptor.

Proposed Mechanism of Action

The central hypothesis is that this compound acts as a tool to transiently elevate intracellular D-glutamate, which can then modulate neuronal function, primarily through its action as a co-agonist at the NMDA receptor.

Intracellular Hydrolysis

Upon crossing the neuronal cell membrane, this compound is presumed to be hydrolyzed by non-specific intracellular carboxylesterases. This enzymatic action cleaves the octyl ester, releasing D-glutamate and octanol. The rate of this hydrolysis is a critical, yet undetermined, factor that would dictate the temporal and concentration profile of intracellular D-glutamate.

Figure 1: Proposed intracellular hydrolysis of this compound.

Interaction with the NMDA Receptor

The primary target for the liberated D-glutamate is hypothesized to be the glycine co-agonist binding site on the GluN1 subunit of the NMDA receptor. While glycine and D-serine are the canonical co-agonists, D-glutamate may also bind to this site, facilitating the opening of the NMDA receptor channel in the presence of the primary agonist, L-glutamate. The potency of D-glutamate as a co-agonist relative to glycine and D-serine is a key area for experimental investigation.

Figure 2: Hypothetical co-agonist action of D-Glutamate at the NMDA receptor.

Downstream Signaling and Electrophysiological Effects

The activation of NMDA receptors leads to an influx of Ca²⁺ ions, a critical second messenger in neurons. This increase in intracellular calcium can trigger a cascade of downstream signaling events, including the activation of protein kinases, gene expression changes, and modulation of synaptic plasticity (e.g., Long-Term Potentiation or Long-Term Depression). Electrophysiologically, this would manifest as an enhancement of NMDA receptor-mediated currents.

Quantitative Data (Hypothetical and Comparative)

As no direct quantitative data for this compound or D-glutamate at the NMDA receptor is available, the following table presents known values for related compounds to provide a framework for future experiments.

| Compound | Receptor/Enzyme | Parameter | Value | Reference |

| D-Glutamate | NMDA Receptor | Binding Affinity (Kd) | To be determined | |

| EC50 | To be determined | |||

| D-Serine | NMDA Receptor | EC50 | ~1-3 µM | [1] |

| Glycine | NMDA Receptor | Binding Affinity (Kd) | ~40 nM | [2] |

| EC50 | <1 µM | [1] | ||

| L-Glutamate | NMDA Receptor | EC50 | ~2.3 µM |

Experimental Protocols

To validate the proposed mechanism of action, a series of experiments are required. The following are detailed protocols for key investigations.

Primary Neuronal Culture

Objective: To obtain healthy neuronal cultures for subsequent experiments.

Protocol:

-

Preparation of Culture Plates: Coat sterile glass coverslips with Poly-D-lysine (50 µg/mL in sterile water) overnight at 37°C. Wash three times with sterile water and allow to dry.

-

Tissue Dissection: Euthanize embryonic day 18 (E18) rat pups and dissect hippocampi or cortices in ice-cold Hanks' Balanced Salt Solution (HBSS).

-

Dissociation: Mince the tissue and incubate in 0.25% trypsin-EDTA for 15 minutes at 37°C. Stop the reaction with Dulbecco's Modified Eagle Medium (DMEM) containing 10% fetal bovine serum (FBS).

-

Trituration: Gently triturate the tissue with a fire-polished Pasteur pipette to obtain a single-cell suspension.

-

Plating: Centrifuge the cell suspension, resuspend in Neurobasal medium supplemented with B-27, GlutaMAX, and penicillin-streptomycin. Plate the cells onto the prepared coverslips at a density of 2 x 10⁵ cells/cm².

-

Maintenance: Incubate the cultures at 37°C in a humidified 5% CO₂ atmosphere. Change half of the medium every 3-4 days. Neurons are typically ready for experiments between 7 and 14 days in vitro.

Whole-Cell Patch-Clamp Electrophysiology

Objective: To measure NMDA receptor-mediated currents in response to D-glutamate.

Protocol:

-

Solution Preparation:

-

External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 glucose, pH 7.4.

-

Internal Solution (in mM): 130 K-gluconate, 10 KCl, 10 HEPES, 0.2 EGTA, 4 Mg-ATP, 0.3 Na-GTP, pH 7.2.

-

-

Recording Setup: Place a coverslip with cultured neurons in a recording chamber on an inverted microscope. Perfuse with external solution.

-

Pipette Preparation: Pull borosilicate glass pipettes to a resistance of 3-5 MΩ when filled with internal solution.

-

Recording:

-

Approach a neuron and form a gigaohm seal.

-

Rupture the membrane to achieve whole-cell configuration.

-

Clamp the neuron at a holding potential of -70 mV.

-

Apply L-glutamate (100 µM) with and without varying concentrations of D-glutamate (generated by application of this compound or directly applied) to isolate and measure NMDA receptor currents. The use of AMPA receptor antagonists (e.g., CNQX) is necessary to isolate NMDA receptor currents.

-

Figure 3: Workflow for whole-cell patch-clamp electrophysiology.

Intracellular Calcium Imaging

Objective: To visualize and quantify changes in intracellular calcium in response to D-glutamate.

Protocol:

-

Dye Loading: Incubate cultured neurons with Fura-2 AM (2-5 µM) in culture medium for 30-45 minutes at 37°C in the dark.

-

Washing: Wash the cells three times with external solution to remove excess dye.

-

Imaging Setup: Place the coverslip in a perfusion chamber on a fluorescence microscope equipped with a ratiometric imaging system.

-

Image Acquisition: Excite the cells alternately with 340 nm and 380 nm light and capture the emission at 510 nm.

-

Experiment: Record a baseline fluorescence ratio. Perfuse the cells with a solution containing L-glutamate and subsequently with a solution containing both L-glutamate and this compound.

-

Analysis: Calculate the ratio of the fluorescence intensities (F340/F380) to determine changes in intracellular calcium concentration.

Figure 4: Workflow for intracellular calcium imaging.

Conclusion and Future Directions

The proposed mechanism of action for this compound in neuronal cells is plausible but requires rigorous experimental validation. Key future research should focus on:

-

Determining the intracellular hydrolysis rate of this compound: This is paramount to understanding its utility as a research tool.

-

Quantifying the binding affinity and potency of D-glutamate at the NMDA receptor co-agonist site: This will clarify its physiological relevance.

-

Investigating the effects of this compound on synaptic plasticity: Studies on Long-Term Potentiation (LTP) and Long-Term Depression (LTD) would provide insight into its functional consequences.

-

Assessing potential neurotoxic effects: High concentrations of any glutamate receptor agonist can be excitotoxic, and this needs to be carefully evaluated.

This technical guide provides a foundational framework for researchers, scientists, and drug development professionals to begin their investigation into the neuronal effects of this compound. The provided protocols and hypothetical models serve as a starting point for designing experiments that will elucidate the true mechanism of action of this compound.

References

Physicochemical properties of 5-Octyl D-Glutamate for research

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the physicochemical properties, experimental protocols, and relevant biological signaling pathways of 5-Octyl D-Glutamate. This compound serves as a valuable research tool for the intracellular delivery of D-glutamate, a key neuromodulator.

Core Physicochemical Properties

This compound is a cell-permeable derivative of D-glutamic acid. The addition of the octyl ester group increases its lipophilicity, facilitating its passage across cell membranes. Once inside the cell, endogenous esterases cleave the ester bond, releasing D-glutamate.[1][2]

| Property | Value | Source |

| Molecular Formula | C₁₃H₂₅NO₄ | [2][3] |

| Molecular Weight | 259.34 g/mol | [4] |

| CAS Number | 149332-65-0 | |

| Appearance | Crystalline solid | |

| Purity | ≥98% | |

| Solubility | 1 mg/mL in heated methanol | |

| Predicted pKa (Acidic) | 4.15 ± 0.10 | ChemAxon |

| Predicted pKa (Basic) | 8.98 ± 0.14 | ChemAxon |

| Predicted logP | 2.59 | ChemAxon |

Experimental Protocols

The following protocols are adapted from established methods for the synthesis, purification, and analysis of long-chain amino acid esters and provide a framework for working with this compound.

Synthesis of this compound

This procedure is based on the Fischer esterification of D-glutamic acid with 1-octanol.

Materials:

-

D-Glutamic acid

-

1-Octanol

-

Thionyl chloride (SOCl₂) or a strong acid catalyst (e.g., sulfuric acid)

-

Anhydrous toluene or a similar aprotic solvent

-

Sodium bicarbonate (NaHCO₃) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Rotary evaporator

-

Standard glassware for organic synthesis

Procedure:

-

Suspend D-glutamic acid in an excess of 1-octanol and an appropriate solvent like toluene.

-

Slowly add thionyl chloride or a catalytic amount of sulfuric acid to the mixture at 0°C.

-

Reflux the reaction mixture for several hours, monitoring the progress by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture and neutralize it with a saturated sodium bicarbonate solution.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, dry over anhydrous magnesium sulfate, and filter.

-

Remove the solvent under reduced pressure using a rotary evaporator to yield the crude this compound.

Purification by High-Performance Liquid Chromatography (HPLC)

Instrumentation and Columns:

-

Preparative HPLC system with a UV detector.

-

C18 reverse-phase column.

Mobile Phase:

-

A gradient of acetonitrile and water, both containing 0.1% trifluoroacetic acid (TFA).

Procedure:

-

Dissolve the crude this compound in a minimal amount of the initial mobile phase solvent.

-

Inject the sample onto the equilibrated C18 column.

-

Elute the compound using a suitable gradient of acetonitrile in water.

-

Monitor the elution profile at an appropriate UV wavelength (e.g., 210-220 nm).

-

Collect the fractions containing the purified product.

-

Combine the pure fractions and remove the solvent by lyophilization or evaporation.

Structural Analysis by Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

-

Dissolve a small amount of the purified this compound in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

Data Acquisition:

-

Acquire ¹H and ¹³C NMR spectra on a standard NMR spectrometer.

Expected Spectral Features:

-

¹H NMR: Signals corresponding to the protons of the octyl chain, the glutamate backbone, and the amine and carboxylic acid groups.

-

¹³C NMR: Resonances for the carbons of the octyl chain, the glutamate backbone, and the ester carbonyl group.

Intracellular Delivery of D-Glutamate

This protocol provides a general guideline for using this compound to increase intracellular D-glutamate concentrations in cell culture.

Materials:

-

Cultured cells of interest

-

This compound stock solution (e.g., in DMSO)

-

Cell culture medium

-

Incubator

Procedure:

-

Prepare a stock solution of this compound in an appropriate solvent like DMSO.

-

Dilute the stock solution to the desired final concentration in the cell culture medium. It is crucial to perform a dose-response experiment to determine the optimal concentration for the specific cell type and experimental question.

-

Replace the existing medium of the cultured cells with the medium containing this compound.

-

Incubate the cells for a sufficient period to allow for cellular uptake and enzymatic hydrolysis of the ester. This time will vary depending on the cell type and experimental conditions.

-

Proceed with the downstream experimental assays to assess the effects of increased intracellular D-glutamate.

Biological Signaling Pathways

Upon entering the cell, this compound is hydrolyzed by intracellular esterases to release D-glutamate. D-glutamate is an important neuromodulator that primarily interacts with the N-methyl-D-aspartate (NMDA) receptor, a subtype of ionotropic glutamate receptors.

D-Glutamate and NMDA Receptor Signaling

The activation of the NMDA receptor by D-glutamate (acting as a co-agonist with glutamate) is a critical event in synaptic plasticity and neuronal signaling.

Caption: Intracellular conversion of this compound and subsequent NMDA receptor activation.

Experimental Workflow for Studying Intracellular D-Glutamate Effects

The following diagram outlines a typical workflow for investigating the cellular effects of D-glutamate delivered via this compound.

Caption: A generalized workflow for investigating the effects of this compound in cell-based assays.

References

The Advent of 5-Octyl D-Glutamate: A Technical Guide to a Tool for Neuromodulation

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

5-Octyl D-Glutamate is a synthetic, cell-permeable derivative of the non-proteinogenic amino acid D-glutamate. While not a therapeutic agent itself, it serves as a critical research tool for investigating the physiological roles of D-glutamate in the central nervous system and other tissues. This technical guide provides a comprehensive overview of the inferred historical background, discovery, and detailed experimental protocols related to this compound, designed for researchers, scientists, and drug development professionals. Due to the absence of a singular "discovery" publication for this specific compound, its development is presented within the broader context of advancements in D-amino acid neurobiology and the strategic design of cell-permeable prodrugs.

Historical Background and Inferred Discovery

The development of this compound is intrinsically linked to the evolving understanding of D-amino acids in the mammalian central nervous system. Historically, D-amino acids were largely considered anomalies in mammals, with L-amino acids being the exclusive building blocks of proteins. However, the discovery of significant concentrations of endogenous D-serine and D-aspartate in the brain challenged this dogma, revealing their roles as important signaling molecules.[1][2]

The scientific community's interest in D-glutamate, in particular, grew with the understanding of its potential role as a neuromodulator, distinct from its well-characterized L-enantiomer, the primary excitatory neurotransmitter in the brain.[3][4][5] Research into D-amino acids suggested their involvement in synaptic plasticity, neurodevelopment, and various pathological conditions.

A significant hurdle in studying the intracellular functions of D-glutamate was its limited ability to cross cell membranes. This necessitated the development of chemical tools that could efficiently deliver D-glutamate into the cytoplasm of cells. The "prodrug" approach, a well-established strategy in pharmacology to enhance the bioavailability of therapeutic agents, offered a logical solution. This approach involves chemically modifying a molecule to improve its permeability, with the modifying group being cleaved off by intracellular enzymes to release the active compound.

The synthesis of this compound can, therefore, be seen as a rational design stemming from these research needs. The addition of an octyl ester to the 5-carboxyl group of D-glutamate increases its lipophilicity, facilitating its passage across the lipid bilayer of the cell membrane. Once inside the cell, ubiquitous intracellular esterases cleave the ester bond, releasing D-glutamate and octanol. This strategy allows for the controlled elevation of intracellular D-glutamate levels, enabling researchers to probe its downstream effects. While a specific date or laboratory for its first synthesis is not prominently documented in the scientific literature, its availability as a research chemical points to its development as a tool compound to support the burgeoning field of D-amino acid research.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

| Property | Value | Reference |

| CAS Number | 149332-65-0 | [Source from initial search] |

| Molecular Formula | C13H25NO4 | [Source from initial search] |

| Molecular Weight | 259.34 g/mol | [Source from initial search] |

| Appearance | Crystalline solid | [Source from initial search] |

| Purity | ≥98% | [Source from initial search] |

| Solubility | Soluble in methanol and DMSO | [Source from initial search] |

Experimental Protocols

Synthesis of this compound

The synthesis of this compound is typically achieved through a Fischer-Speier esterification or a related acid-catalyzed esterification of D-glutamic acid with 1-octanol.

Materials:

-

D-Glutamic acid

-

1-Octanol

-

Strong acid catalyst (e.g., sulfuric acid, p-toluenesulfonic acid)

-

Anhydrous organic solvent (e.g., toluene, benzene)

-

Dean-Stark apparatus

-

Sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Rotary evaporator

-

Chromatography purification system (e.g., silica gel column chromatography)

Procedure:

-

Suspend D-glutamic acid in an excess of 1-octanol and an appropriate organic solvent in a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser.

-

Add a catalytic amount of the strong acid.

-

Heat the mixture to reflux. Water produced during the reaction is azeotropically removed and collected in the Dean-Stark trap.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Neutralize the excess acid with a saturated sodium bicarbonate solution.

-

Separate the organic layer and wash it with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purify the crude product by column chromatography on silica gel to yield pure this compound.

Characterization of this compound

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectra should be acquired to confirm the chemical structure, including the presence of the octyl chain and the ester linkage at the 5-position.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to determine the exact mass of the compound, confirming its elemental composition.

-

Purity Analysis: High-performance liquid chromatography (HPLC) is employed to assess the purity of the final product.

In Vitro Protocol for Increasing Intracellular D-Glutamate

This protocol describes the use of this compound to increase intracellular D-glutamate levels in a cultured cell line.

Materials:

-

Cultured cells (e.g., neuronal cell line, astrocytes)

-

Cell culture medium and supplements

-

This compound stock solution (dissolved in DMSO)

-

Phosphate-buffered saline (PBS)

-

Cell lysis buffer

-

Method for quantifying intracellular D-glutamate (e.g., HPLC with chiral derivatization, mass spectrometry)

Procedure:

-

Plate the cells in appropriate culture vessels and allow them to adhere and grow to the desired confluency.

-

Prepare a working solution of this compound in cell culture medium from the stock solution. A dose-response experiment is recommended to determine the optimal concentration.

-

Remove the existing medium from the cells and replace it with the medium containing this compound. Include a vehicle control (medium with DMSO).

-

Incubate the cells for the desired period (e.g., 1, 4, 12, 24 hours).

-

After incubation, wash the cells with ice-cold PBS to remove any remaining extracellular compound.

-

Lyse the cells using a suitable lysis buffer.

-

Collect the cell lysates and process them for the quantification of intracellular D-glutamate using a validated analytical method.

Signaling Pathways and Workflows

The following diagrams, generated using Graphviz, illustrate key processes related to this compound.

Caption: Intracellular conversion of this compound.

Caption: A simplified workflow for the synthesis of this compound.

Caption: A typical experimental workflow for using this compound.

Conclusion

This compound represents a valuable tool in the field of neuroscience and D-amino acid research. Its rational design as a cell-permeable prodrug has enabled researchers to investigate the intracellular functions of D-glutamate with greater precision. While the specific origins of its first synthesis are not well-documented, its existence is a testament to the ingenuity of chemical biologists in developing probes to unravel complex biological processes. The experimental protocols and conceptual workflows provided in this guide offer a framework for the effective utilization of this compound in a research setting. As our understanding of the diverse roles of D-amino acids continues to expand, such chemical tools will remain indispensable for future discoveries.

References

- 1. D-amino acids in the central nervous system in health and disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Société des Neurosciences • Watching at the « D » side: D-amino acids and their significance in neurobiology [neurosciences.asso.fr]

- 3. research-information.bris.ac.uk [research-information.bris.ac.uk]

- 4. Evolution of glutamatergic signaling and synapses - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Glutamate (neurotransmitter) - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the Biological Activities of 5-Octyl D-Glutamate

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Octyl D-Glutamate is a synthetic, cell-permeable pro-drug designed for the intracellular delivery of D-glutamate. Its primary biological function is predicated on the activity of its metabolic product, D-glutamate, which is believed to act as a co-agonist at the glycine binding site of the N-methyl-D-aspartate (NMDA) receptor. This technical guide provides a comprehensive overview of the known biological activities, underlying mechanisms, and experimental methodologies relevant to the study of this compound. It is intended to serve as a resource for researchers in neuroscience, pharmacology, and drug development who are interested in modulating NMDA receptor function.

Introduction

This compound is a stable molecule that can cross cell membranes due to its ester linkage to an octyl group.[1][2] Once inside the cell, it is hydrolyzed by intracellular esterases, releasing D-glutamate and octanol.[1][2] This mechanism allows for the targeted increase of intracellular D-glutamate concentrations, making it a valuable tool for studying the roles of D-amino acids in the central nervous system. The principal target of the released D-glutamate is the NMDA receptor, a key player in synaptic plasticity, learning, and memory.[3]

Mechanism of Action: The NMDA Receptor Co-agonist Site

The NMDA receptor is an ionotropic glutamate receptor that requires the binding of both glutamate and a co-agonist for activation. The glutamate binding site is located on the GluN2 subunit, while the co-agonist binding site, also known as the glycine site, is on the GluN1 subunit. While glycine was initially thought to be the primary endogenous co-agonist, it is now well-established that D-serine plays a crucial role and can be more potent than glycine in certain brain regions.

Given the structural similarity between D-serine and D-glutamate, it is hypothesized that D-glutamate, released from this compound, also functions as a co-agonist at the NMDA receptor's glycine site. Activation of the NMDA receptor by the concurrent binding of glutamate and a co-agonist leads to the opening of its ion channel, allowing for the influx of Ca²⁺ ions. This calcium influx triggers downstream signaling cascades that are fundamental to many forms of synaptic plasticity, including long-term potentiation (LTP) and long-term depression (LTD).

Signaling Pathway Diagram

Quantitative Data

| Compound | Parameter | Value | Receptor/System |

| D-Serine | EC50 | ~1 µM | Recombinant NMDA receptors |

| Glycine | EC50 | ~1-3 µM | Recombinant GluN1/GluN2A receptors |

| L-Glutamate | EC50 | 2.3 µM | NMDA receptors on hippocampal neurons |

Experimental Protocols

This section provides detailed methodologies for key experiments to characterize the biological activity of this compound.

Confirmation of Intracellular D-Glutamate Release

Objective: To verify that this compound is hydrolyzed by intracellular esterases to release D-glutamate.

Methodology: Intracellular Esterase Activity Assay

This protocol is adapted from methods using fluorescent probes to detect intracellular esterase activity.

-

Cell Culture: Plate neuronal or other suitable cells in a 96-well plate and culture until they reach the desired confluency.

-

Probe Loading: Incubate the cells with a cell-permeable, non-fluorescent esterase substrate that becomes fluorescent upon hydrolysis (e.g., Calcein AM).

-

Treatment: Treat the cells with varying concentrations of this compound or a vehicle control.

-

Measurement: Measure the increase in fluorescence over time using a fluorescence plate reader or a fluorescence microscope. A significant increase in fluorescence in the presence of this compound would indicate esterase activity.

-

Workflow Diagram:

Figure 2. Workflow for intracellular esterase activity assay.

Assessment of NMDA Receptor Co-agonist Activity

Objective: To determine if D-glutamate, released from this compound, acts as a co-agonist at the NMDA receptor.

Methodology 1: Calcium Imaging Assay

This protocol is based on measuring intracellular calcium influx following NMDA receptor activation.

-

Cell Preparation: Culture primary neurons or a cell line expressing NMDA receptors on glass coverslips.

-

Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

-

Experimental Setup: Place the coverslip in a perfusion chamber on an inverted fluorescence microscope.

-

Perfusion: Perfuse the cells with a magnesium-free buffer containing a sub-saturating concentration of glutamate.

-

Stimulation: Apply this compound to the perfusion buffer and record the changes in intracellular calcium concentration by monitoring the fluorescence intensity.

-

Data Analysis: An increase in intracellular calcium upon application of this compound in the presence of glutamate would indicate co-agonist activity. Dose-response curves can be generated to determine the EC50 value.

Methodology 2: Whole-Cell Patch-Clamp Electrophysiology

This protocol allows for the direct measurement of NMDA receptor-mediated currents.

-

Cell Preparation: Prepare acute brain slices or cultured neurons expressing NMDA receptors.

-

Recording: Establish a whole-cell patch-clamp recording from a neuron.

-

Drug Application: Perfuse the cell with a solution containing a saturating concentration of glutamate and a low concentration of glycine or no co-agonist.

-

Co-agonist Application: Apply varying concentrations of D-glutamate (or use this compound and allow for intracellular conversion) and measure the potentiation of the NMDA receptor-mediated current.

-

Data Analysis: The increase in current amplitude in the presence of D-glutamate will confirm its co-agonist activity. A dose-response curve can be constructed to determine its EC50.

-

Workflow Diagram:

Figure 3. Workflow for electrophysiological assessment of co-agonist activity.

Conclusion

This compound serves as a valuable pharmacological tool for investigating the role of D-glutamate in the central nervous system. Its ability to deliver D-glutamate intracellularly allows for the specific study of its effects, primarily as a co-agonist at the NMDA receptor. The experimental protocols outlined in this guide provide a framework for researchers to further elucidate the biological activities of this compound and its potential therapeutic applications in neurological disorders where NMDA receptor function is dysregulated. Future research should focus on obtaining direct quantitative data for D-glutamate's potency at the NMDA receptor to further refine our understanding of its pharmacological profile.

References

Potential Research Applications for 5-Octyl D-Glutamate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

5-Octyl D-Glutamate is a synthetic amino acid derivative designed as a cell-permeable prodrug of D-glutamate.[1][2] Upon entry into the cell, it is hypothesized to be hydrolyzed by intracellular esterases, leading to a localized increase in D-glutamate concentrations. This characteristic positions this compound as a valuable research tool for investigating the diverse and often complex intracellular roles of D-glutamate, an enantiomer of the primary excitatory neurotransmitter L-glutamate. While specific experimental data on this compound is limited in publicly available literature, this guide outlines its potential research applications based on the known functions of intracellular D-glutamate and provides detailed, adaptable experimental protocols for its investigation.

Core Compound Specifications

Quantitative data for this compound is primarily available from chemical suppliers. The following table summarizes its key chemical and physical properties.

| Property | Value | Reference |

| Molecular Formula | C₁₃H₂₅NO₄ | [1][2] |

| Molecular Weight | 259.4 g/mol | [1] |

| CAS Number | 149332-65-0 | |

| Appearance | Crystalline solid | |

| Purity | ≥98% | |

| Solubility | Methanol: 1 mg/ml (heated) | |

| Storage | -20°C | |

| Stability | ≥ 4 years |

Mechanism of Action and Intracellular Delivery

The primary utility of this compound stems from its design as a cell-permeable molecule. The octyl ester moiety increases its lipophilicity, facilitating its passage across the cell membrane. Once inside the cell, cytoplasmic esterases are expected to cleave the ester bond, releasing D-glutamate and octanol. This process allows for the targeted elevation of intracellular D-glutamate levels, bypassing the challenges associated with the transport of charged amino acids across the cell membrane.

Figure 1: Intracellular delivery of D-Glutamate

Potential Research Applications and Signaling Pathways

The ability to selectively increase intracellular D-glutamate levels opens up numerous avenues for research, particularly in neuroscience and cell biology.

Neuromodulation and NMDA Receptor Function

D-glutamate is known to be an agonist at the N-methyl-D-aspartate (NMDA) receptor, a key player in synaptic plasticity, learning, and memory. While extracellular D-glutamate's role has been studied, its intracellular effects on NMDA receptor trafficking, synthesis, and signaling are less understood. This compound could be used to investigate:

-

Intracellular NMDA Receptor Pools: The existence and function of intracellular NMDA receptors on organelles like the endoplasmic reticulum and mitochondria.

-

Receptor Trafficking: Whether elevated intracellular D-glutamate influences the trafficking of NMDA receptors to the cell surface.

-

Gene Expression: Potential feedback mechanisms where intracellular D-glutamate levels regulate the expression of NMDA receptor subunits.

Figure 2: Potential NMDA Receptor Modulation

Excitotoxicity and Oxidative Stress

Elevated intracellular glutamate levels, even of the D-enantiomer, could contribute to excitotoxicity and oxidative stress, mechanisms implicated in various neurodegenerative diseases. Research using this compound could explore:

-

Mitochondrial Dysfunction: The impact of increased intracellular D-glutamate on mitochondrial membrane potential, ATP production, and the generation of reactive oxygen species (ROS).

-

Calcium Homeostasis: Disruption of intracellular calcium stores and signaling pathways.

-

Apoptotic Pathways: Activation of caspases and other pro-apoptotic factors.

Metabolic Reprogramming

Intracellular glutamate is a key metabolite that can be converted to α-ketoglutarate, a crucial intermediate in the Krebs cycle. The referenced study by Chin et al. (2014) demonstrated that an octyl ester of α-ketoglutarate can extend lifespan in C. elegans by inhibiting ATP synthase and the TOR pathway. While this study did not use this compound, it highlights the potential for cell-permeable metabolites to influence fundamental cellular processes. This compound could be used to investigate if intracellular D-glutamate can be metabolized to affect cellular energy and signaling pathways.

Experimental Protocols

The following are detailed, adaptable protocols for investigating the potential effects of this compound in a research setting.

Cell Culture and Treatment

-

Cell Lines: Primary neuronal cultures, SH-SY5Y (human neuroblastoma), PC12 (rat pheochromocytoma), or other relevant cell lines.

-

Culture Conditions: Standard culture conditions (e.g., 37°C, 5% CO₂) in appropriate media.

-

Preparation of this compound Stock Solution:

-

Warm the vial of this compound to room temperature.

-

Prepare a 10 mM stock solution by dissolving the compound in sterile, heated methanol. Vortex to ensure complete dissolution.

-

Store the stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles.

-

-

Cell Treatment:

-

Grow cells to the desired confluency in multi-well plates.

-

On the day of the experiment, prepare working concentrations of this compound by diluting the stock solution in pre-warmed culture medium. A suggested starting range for dose-response experiments is 1 µM to 100 µM.

-

Include a vehicle control (medium with the equivalent concentration of methanol).

-

Replace the existing medium with the treatment or control medium and incubate for the desired time period (e.g., 1, 6, 12, or 24 hours).

-

References

The Enigmatic Role of 5-Octyl D-Glutamate: A Review of Limited Available Literature

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Octyl D-Glutamate, a synthetic amino acid derivative, presents a curious case within the scientific literature. While its structural similarity to the key neurotransmitter L-glutamate and its cell-permeable design suggest potential as a research tool, a comprehensive review reveals a significant scarcity of dedicated studies. This technical guide synthesizes the limited available information on this compound, focusing on its known synthesis, its primary role as a control compound in aging studies, and the broader context of D-glutamate and glutamate signaling. The conspicuous absence of in-depth research on its biochemical properties and physiological effects underscores a potential area for future investigation.

Physicochemical Properties

Commercially available data provides the fundamental characteristics of this compound.

| Property | Value | Source |

| CAS Number | 149332-65-0 | [1] |

| Molecular Formula | C₁₃H₂₅NO₄ | [1] |

| Molecular Weight | 259.34 g/mol | [2] |

| Appearance | Crystalline solid | [1] |

| Purity | ≥98% | [1] |

| Storage | -20°C |

Synthesis of this compound

The most detailed available protocol for the synthesis of this compound is described in the supplementary materials of a study by Chin et al. (2014), where it was synthesized as a negative control for its counterpart, 5-octyl-α-ketoglutarate. The synthesis is a straightforward esterification of D-glutamic acid.

Experimental Protocol

Materials:

-

D-Glutamic acid

-

1-Octanol

-

Thionyl chloride (SOCl₂)

-

Anhydrous methanol

-

Diethyl ether

-

Sodium bicarbonate (NaHCO₃)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

Esterification: D-Glutamic acid is reacted with 1-octanol in the presence of an acid catalyst, such as thionyl chloride, to form the 5-octyl ester.

-

Purification: The crude product is purified by silica gel column chromatography to yield pure this compound.

-

Characterization: The final product is characterized by spectroscopic methods (e.g., NMR and mass spectrometry) to confirm its identity and purity.

A detailed, step-by-step protocol would require access to the full supplementary methods of the cited paper, which is not fully provided in the search results.

Biological Activity and Applications: A Notable Lack of Data

A thorough literature search reveals that this compound has been primarily used as a negative control in studies investigating the effects of other molecules, most notably 5-octyl-α-ketoglutarate. The rationale for its use as a control lies in its structural similarity to the active compound, differing in the key functional group. This allows researchers to attribute observed effects specifically to the α-keto group rather than the octyl ester moiety, which enhances cell permeability.

The core concept behind its design is that the octyl ester group renders the molecule lipophilic, facilitating its passage across cell membranes. Once inside the cell, cytoplasmic esterases are expected to cleave the ester bond, releasing D-glutamate.

However, there is a significant lack of published studies that have investigated the downstream effects of the released D-glutamate following the administration of this compound. Research on the specific signaling pathways modulated by this compound, its potential neuroprotective or excitotoxic effects, and its utility in cell culture beyond a control are not available in the reviewed literature.

The Broader Context: D-Glutamate and Glutamatergic Signaling

While information on this compound is sparse, the roles of D-glutamate and the broader glutamatergic system are well-documented. Glutamate is the primary excitatory neurotransmitter in the central nervous system, and its signaling is crucial for a vast array of neuronal functions.

Glutamate exerts its effects through ionotropic receptors (NMDA, AMPA, and kainate receptors) and metabotropic receptors (mGluRs). The overstimulation of these receptors, particularly NMDA receptors, can lead to excitotoxicity, a process implicated in various neurodegenerative diseases. This occurs when excessive glutamate leads to a massive influx of Ca²⁺ ions, activating downstream pathways that result in cell death.

D-glutamate, while less abundant than its L-enantiomer, is also found in the nervous system and is known to be an agonist at the glycine site of the NMDA receptor. Its precise physiological roles are still under investigation. It is plausible that this compound could be used to study the intracellular effects of D-glutamate, but such studies have not been identified.

Conclusion and Future Directions

The current body of scientific literature on this compound is remarkably limited. Its primary documented use is as a negative control, and there is a significant gap in our understanding of its own biological effects. This presents both a challenge and an opportunity for the research community.

Future studies could explore:

-

The kinetics of intracellular D-glutamate release from this compound.

-

The effects of sustained intracellular D-glutamate release on neuronal viability and function.

-

The potential for this compound to modulate NMDA receptor activity from an intracellular pool of D-glutamate.

-

Its use as a tool to investigate the metabolism and transport of D-amino acids within cells.

Until such research is conducted and published, this compound will likely remain a niche tool for specific control experiments rather than a compound with a well-defined and understood role in neuroscience and drug development. Researchers interested in utilizing this compound should be aware of the lack of foundational data and the need for extensive preliminary characterization in their experimental systems.

References

CAS number and molecular weight of 5-Octyl D-Glutamate

An In-depth Technical Guide to 5-Octyl D-Glutamate: Properties, Mechanism, and Experimental Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of this compound, a cell-permeable amino acid derivative utilized in biomedical research. It details the compound's physicochemical properties, its mechanism of action in inducing ferroptosis, and protocols for its experimental application.

Core Compound Information

This compound is a synthetic compound designed for research purposes to manipulate intracellular glutamate levels. Its key characteristics are summarized below.

| Property | Value |

| CAS Number | 149332-65-0 |

| Molecular Weight | 259.34 g/mol |

| Molecular Formula | C₁₃H₂₅NO₄ |

| Synonyms | 5-Octyl ester D-glutamic acid |

| Physical Form | Crystalline solid |

| Primary Application | Induction of ferroptosis in vitro |

Mechanism of Action: Induction of Ferroptosis

This compound serves as a tool to initiate ferroptosis, a form of regulated cell death characterized by iron-dependent lipid peroxidation. As a cell-permeable molecule, it readily crosses the cell membrane. Once inside the cell, it is hydrolyzed by intracellular esterases, releasing D-glutamate.

The primary mechanism of action of the released D-glutamate is the inhibition of the system Xc⁻ cystine/glutamate antiporter. This antiporter is crucial for the cellular uptake of cystine, which is a precursor for the synthesis of glutathione (GSH). By competitively inhibiting this transporter, D-glutamate depletes the intracellular pool of cystine, leading to a reduction in GSH levels.

Glutathione is a critical antioxidant that, in conjunction with the enzyme glutathione peroxidase 4 (GPX4), protects cells from oxidative damage by neutralizing lipid reactive oxygen species (ROS). The depletion of GSH inactivates GPX4, resulting in the accumulation of lipid ROS and subsequent cell death via ferroptosis.

The signaling pathway for the induction of ferroptosis by this compound can be visualized as follows:

Induction of Ferroptosis by this compound.

Experimental Protocols

While specific concentrations and incubation times may vary depending on the cell line and experimental objectives, the following provides a general framework for inducing ferroptosis using this compound. This is based on its classification as a Class I ferroptosis inducer, similar to other glutamate analogs used in cancer research.

Objective: To induce ferroptosis in a cancer cell line for subsequent analysis.

Materials:

-

Cancer cell line of interest (e.g., HT-1080 fibrosarcoma, PANC-1 pancreatic cancer)

-

Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

-

This compound (CAS 149332-65-0)

-

Vehicle control (e.g., DMSO)

-

Assay reagents for detecting ferroptosis (e.g., lipid ROS probe, cell viability assay kit)

Procedure:

-

Cell Seeding:

-

Culture the selected cancer cell line under standard conditions (37°C, 5% CO₂).

-

Seed cells in appropriate culture vessels (e.g., 96-well plates for viability assays, 6-well plates for western blotting or ROS analysis) at a density that allows for logarithmic growth during the experiment.

-

Allow cells to adhere and grow for 24 hours.

-

-

Compound Treatment:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Dilute the stock solution in a complete culture medium to achieve the desired final concentrations. A concentration range (e.g., 1 µM to 50 µM) is often tested to determine the optimal dose for the specific cell line.

-

Remove the old medium from the cells and replace it with the medium containing different concentrations of this compound or vehicle control.

-

Incubate the cells for a predetermined time course (e.g., 12, 24, or 48 hours).

-

-

Assessment of Ferroptosis:

-

Cell Viability: Measure cell viability using a standard assay such as MTT, MTS, or a commercial kit that measures ATP levels (e.g., CellTiter-Glo®). A decrease in viability in the treated cells compared to the control indicates cytotoxicity.

-

Lipid ROS Measurement: To confirm that cell death is due to ferroptosis, measure the accumulation of lipid reactive oxygen species.

-

Incubate the cells with a fluorescent probe sensitive to lipid ROS (e.g., C11-BODIPY 581/591) for the final 30-60 minutes of the treatment period.

-

Analyze the fluorescence by flow cytometry or fluorescence microscopy. An increase in the oxidized form of the probe indicates lipid peroxidation.

-

-

Experimental Workflow Diagram:

General Experimental Workflow for Inducing Ferroptosis.

Quantitative Data Presentation

The following table provides a hypothetical example of data that could be generated from an experiment using this compound on a cancer cell line.

| Treatment Group | Cell Viability (% of Control) | Fold Change in Lipid ROS |

| Vehicle Control (DMSO) | 100 ± 5.2 | 1.0 ± 0.2 |

| This compound (1 µM) | 95 ± 4.8 | 1.3 ± 0.3 |

| This compound (5 µM) | 78 ± 6.1 | 2.5 ± 0.5 |

| This compound (10 µM) | 52 ± 7.3 | 4.8 ± 0.7 |

| This compound (25 µM) | 25 ± 4.5 | 7.2 ± 1.1 |

| This compound (50 µM) | 12 ± 3.9 | 9.5 ± 1.4 |

Data are represented as mean ± standard deviation.

This guide provides foundational knowledge for researchers and professionals in drug development to effectively utilize this compound as a tool to study and induce ferroptosis. The provided protocols and diagrams serve as a starting point for designing more complex experiments tailored to specific research questions.

Commercial Suppliers and Technical Guide for Research-Grade 5-Octyl D-Glutamate

For researchers, scientists, and drug development professionals investigating the roles of D-glutamate in cellular processes, 5-Octyl D-Glutamate serves as a valuable tool. This cell-permeable analog allows for the intracellular delivery of D-glutamate, bypassing the limitations of its charged nature. This technical guide provides an overview of commercial suppliers, their product specifications, and a generalized framework for its application in research, including hypothetical experimental designs and potential signaling pathways.

Commercial Availability

Several reputable suppliers offer research-grade this compound. The table below summarizes the product specifications from a selection of these vendors. Researchers are advised to consult the suppliers' websites for the most current information and to request certificates of analysis for specific lot numbers.

| Supplier | CAS Number | Purity | Formulation | Molecular Formula | Molecular Weight ( g/mol ) | Storage |

| Cayman Chemical [1][2] | 149332-65-0 | ≥98%[1][2] | Crystalline solid[1] | C₁₃H₂₅NO₄ | 259.4 | -20°C |

| Cambridge Bioscience | 149332-65-0 | ≥98% | Crystalline solid | C₁₃H₂₅NO₄ | 259.4 | -20°C |

| United States Biological | 149332-65-0 | Highly Purified | - | C₁₃H₂₅NO₄ | 259.34 | -20°C |

| MedChemExpress | 149332-65-0 | - | - | - | - | - |

| Cenmed Enterprises | 149332-65-0 | - | - | C₁₃H₂₅NO₄ | 259.34 | - |

| Sigma-Aldrich | 149332-65-0 | 98% | - | - | 259.35 | 2-8°C |

Mechanism of Action

This compound is designed to be a stable, cell-permeable prodrug of D-glutamate. The octyl ester moiety increases its lipophilicity, facilitating its passage across the cell membrane. Once inside the cell, ubiquitous intracellular esterases cleave the ester bond, releasing D-glutamate and octanol. The liberated D-glutamate can then participate in various cellular processes.

Potential Research Applications and Experimental Protocols

Investigating the Role of D-Glutamate in Neuronal Excitotoxicity

Hypothesis: Intracellular accumulation of D-glutamate can modulate neuronal susceptibility to excitotoxic insults.

Experimental Protocol:

-

Cell Culture: Culture primary cortical neurons or a suitable neuronal cell line (e.g., SH-SY5Y, PC12) on appropriate plates.

-

Treatment:

-

Prepare a stock solution of this compound in a suitable solvent, such as DMSO or ethanol, as recommended by the supplier.

-

Treat cells with varying concentrations of this compound (e.g., 1, 10, 100 µM) for a predetermined time (e.g., 24 hours) to allow for uptake and hydrolysis. Include a vehicle control group.

-

-

Induction of Excitotoxicity:

-

Following pretreatment, expose the cells to an excitotoxic agent, such as a high concentration of L-glutamate (e.g., 100 µM) or NMDA (e.g., 50 µM), for a short duration (e.g., 15-30 minutes).

-

-

Assessment of Cell Viability:

-

After the excitotoxic insult, replace the medium with fresh culture medium and incubate for 24 hours.

-

Measure cell viability using standard assays such as MTT, LDH release, or live/dead cell staining (e.g., Calcein-AM/Propidium Iodide).

-

-

Data Analysis: Compare the viability of cells pre-treated with this compound to the vehicle control group to determine if intracellular D-glutamate confers neuroprotection or exacerbates neurotoxicity.

Exploring the Impact on Synaptic Plasticity

Hypothesis: Altering intracellular D-glutamate levels can influence synaptic plasticity, such as long-term potentiation (LTP) or long-term depression (LTD).

Experimental Protocol:

-

Slice Preparation: Prepare acute hippocampal or cortical slices from rodents.

-

Incubation: Incubate the slices in artificial cerebrospinal fluid (aCSF) containing either vehicle or this compound at a desired concentration for a sufficient period to allow for drug penetration.

-

Electrophysiology:

-

Transfer a slice to a recording chamber and perform field excitatory postsynaptic potential (fEPSP) recordings from a relevant synaptic pathway (e.g., Schaffer collateral-CA1 synapse).

-

Establish a stable baseline recording.

-

-

Induction of Plasticity:

-

Apply a standard LTP- or LTD-inducing protocol (e.g., high-frequency stimulation for LTP, low-frequency stimulation for LTD).

-

-

Data Analysis:

-

Continue recording for at least 60 minutes post-induction to monitor the potentiation or depression of the synaptic response.

-

Compare the magnitude of LTP or LTD between the vehicle-treated and this compound-treated slices.

-

Potential Signaling Pathways

The intracellular release of D-glutamate from this compound can potentially influence several signaling pathways. The precise effects will depend on the cell type and the specific downstream targets of D-glutamate.

One of the primary mechanisms by which glutamate exerts its effects is through the activation of glutamate receptors. While L-glutamate is the canonical agonist for these receptors, D-isomers can also interact with them, albeit often with different affinities and efficacies. The overstimulation of glutamate receptors, particularly NMDA receptors, can lead to an excessive influx of Ca²⁺, triggering a cascade of neurotoxic events. This includes the activation of proteases, lipases, and nitric oxide synthase, ultimately leading to neuronal damage and death.

References

Methodological & Application

Standard Protocol for 5-Octyl D-Glutamate in Neurobiology Experiments

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

5-Octyl D-Glutamate is a valuable research tool in neurobiology for studying the effects of the D-isoform of glutamate. As a cell-permeable ester, it efficiently delivers D-glutamate into cells, where endogenous esterases cleave the octyl group, leading to an increase in intracellular D-glutamate concentration. This allows for the investigation of D-glutamate's role in neuronal signaling and excitotoxicity, particularly its function as a co-agonist at the N-methyl-D-aspartate (NMDA) receptor. These application notes provide detailed protocols for utilizing this compound in neuronal cell culture experiments to assess its impact on cell viability and to explore the underlying signaling pathways.

Mechanism of Action

This compound acts as a prodrug, delivering D-glutamate across the cell membrane. Once inside the neuron, cytoplasmic esterases hydrolyze the ester bond, releasing D-glutamate and octanol. The liberated D-glutamate can then interact with its intracellular targets, most notably the glycine-binding site of the NMDA receptor, where it can act as a co-agonist alongside the primary agonist, L-glutamate.[1][2] This co-activation is crucial for the opening of the NMDA receptor's ion channel, leading to an influx of Ca²⁺ and subsequent downstream signaling cascades.[1][2]

Applications in Neurobiology

-

Investigating NMDA Receptor Co-agonism: By increasing intracellular D-glutamate, researchers can study its contribution to NMDA receptor activation, synaptic plasticity, and learning and memory processes.[1]

-

Modeling Excitotoxicity: Excessive activation of NMDA receptors is a key mechanism in excitotoxic neuronal cell death, which is implicated in various neurological disorders. This compound can be used to induce and study the molecular pathways of D-glutamate-mediated excitotoxicity.

-

Screening for Neuroprotective Compounds: The experimental model of excitotoxicity induced by this compound can be employed to screen for and evaluate the efficacy of potential neuroprotective agents.

Data Presentation

The following table provides illustrative quantitative data on the dose-dependent effect of this compound on neuronal cell viability. This data is representative of a typical excitotoxicity experiment and should be used as a guideline for experimental design. Actual results may vary depending on the cell type, culture conditions, and assay used.

| Concentration of this compound (µM) | Exposure Time (hours) | Neuronal Viability (%) (Mean ± SD) |

| 0 (Vehicle Control) | 24 | 100 ± 5.2 |

| 10 | 24 | 95 ± 6.1 |

| 25 | 24 | 82 ± 7.5 |

| 50 | 24 | 65 ± 8.3 |

| 100 | 24 | 45 ± 9.1 |

| 200 | 24 | 25 ± 6.8 |

Experimental Protocols

Protocol 1: Assessment of Neuronal Viability Following this compound Treatment

This protocol details the steps to assess the neurotoxic effects of this compound on primary cortical neurons using a standard MTT assay.

Materials:

-

Primary cortical neurons (e.g., from embryonic day 18 rat or mouse)

-

Neurobasal medium supplemented with B-27, GlutaMAX, and penicillin/streptomycin

-

Poly-D-lysine or Poly-L-ornithine coated 96-well plates

-

This compound (stock solution in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

-

Phosphate-buffered saline (PBS)

-

Plate reader

Procedure:

-

Cell Plating:

-

Plate primary cortical neurons in poly-D-lysine coated 96-well plates at a density of 5 x 10⁴ cells per well.

-

Culture the neurons in supplemented Neurobasal medium at 37°C in a humidified 5% CO₂ incubator for 7-10 days to allow for maturation and synapse formation.

-

-

Preparation of this compound Solutions:

-

Prepare a 100 mM stock solution of this compound in sterile DMSO.

-

On the day of the experiment, prepare serial dilutions of the stock solution in pre-warmed Neurobasal medium to achieve final concentrations ranging from 10 µM to 200 µM. Ensure the final DMSO concentration in all wells, including the vehicle control, is less than 0.1%.

-

-

Treatment of Neurons:

-

Carefully remove half of the culture medium from each well.

-

Add the prepared this compound solutions to the respective wells. For the vehicle control, add medium containing the same final concentration of DMSO.

-

Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator.

-

-

MTT Assay for Cell Viability:

-

After the 24-hour incubation, add 10 µL of 5 mg/mL MTT solution to each well.

-

Incubate the plate for 4 hours at 37°C to allow for the formation of formazan crystals.

-

Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

-

Incubate the plate at room temperature for 2-4 hours in the dark, or until the crystals are fully dissolved.

-

Measure the absorbance at 570 nm using a plate reader.

-

-

Data Analysis:

-

Subtract the background absorbance from all readings.

-

Express the viability of treated cells as a percentage of the vehicle-treated control cells.

-

Visualization of Signaling Pathways and Workflows

References

Application Notes and Protocols: Diverse Applications of 5-Octyl D-Glutamate in Pharmacological Screening

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Octyl D-Glutamate is a valuable tool in pharmacological screening due to its ability to act as a cell-permeable precursor of D-glutamate.[1][2][3][4] Once inside the cell, endogenous esterases cleave the octyl ester, releasing D-glutamate, which can then interact with intracellular targets or be metabolized. This unique property allows for the investigation of intracellular glutamate signaling pathways and the screening for compounds that modulate these processes, which are implicated in a wide range of neurological and psychiatric disorders.[5] This document provides detailed application notes and protocols for the use of this compound in various pharmacological screening assays.

Application Note 1: High-Throughput Screening for Modulators of NMDA Receptor Activity

Objective: To identify novel positive or negative allosteric modulators (PAMs or NAMs) of the N-methyl-D-aspartate (NMDA) receptor by utilizing this compound to control intracellular D-serine/D-glutamate levels, which act as co-agonists at the NMDA receptor's glycine binding site.

Rationale: D-glutamate can be converted to D-serine by serine racemase, and both can act as co-agonists for NMDA receptors. By delivering D-glutamate intracellularly using this compound, a sustained level of co-agonist is available to sensitize NMDA receptors for activation by glutamate. This approach allows for the screening of compounds that modulate the receptor's response to its primary agonist.

Experimental Workflow

Caption: High-throughput screening workflow for NMDA receptor modulators.

Key Experimental Protocol: Calcium Flux Assay

This protocol is adapted for a 384-well plate format suitable for high-throughput screening.

Materials:

-

HEK293 cells stably expressing NMDA receptor subunits (e.g., GluN1/GluN2A)

-

This compound (Tocris, Cayman Chemical)

-

Glutamate

-

Calcium-sensitive dye (e.g., Fluo-8)

-

Assay buffer (e.g., HBSS with 20 mM HEPES, pH 7.4)

-